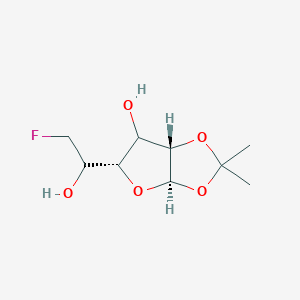

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose

Descripción general

Descripción

Métodos De Preparación

The synthesis of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose derivatives followed by selective fluorination. One common synthetic route starts with 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose, which is then subjected to fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions

Análisis De Reacciones Químicas

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Precursor for Radiopharmaceuticals

One of the primary applications of 6-deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose is as a precursor for 6-[¹⁸F]FDG (6-[¹⁸F]fluoro-6-deoxy-D-glucose), which is widely used in positron emission tomography (PET) imaging. This compound enables the synthesis of radiolabeled glucose analogs that are crucial for cancer diagnosis and research .

Synthesis of Bioactive Compounds

This compound serves as a starting material for synthesizing biologically active compounds such as L-acovenose and 6-deoxy-L-idose. These sugars are essential in studying glycoproteins and their interactions in biological systems . Moreover, it can be transformed into vinyl ether-based chiral carbohydrate synthons through reactions with acetylene, facilitating the development of new chiral compounds .

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,2-O-isopropylidene-alpha-D-glucofuranose exhibit antibacterial properties. In vitro tests against various pathogenic bacteria revealed that these compounds showed moderate to good antibacterial activity, particularly against Gram-positive bacteria .

Case Study: Antibacterial Screening

A study synthesized several derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose and evaluated their antibacterial efficacy. The results indicated that certain compounds had significant inhibition zones against tested pathogens, suggesting their potential use as antibacterial agents .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound can be achieved through regioselective acylation and stereoselective hydrogenation processes. Such synthetic pathways enhance the accessibility of this compound for various applications in research and industry .

Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, FTIR spectroscopy, and elemental analysis. These methods confirm the structure and purity of the synthesized products, ensuring their suitability for further applications .

Mecanismo De Acción

The mechanism of action of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The fluorine atom in the compound can influence the reactivity and binding affinity of the molecule, thereby affecting its biological activity . The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose can be compared with other similar compounds such as:

1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound is a precursor in the synthesis of this compound and shares similar protective groups.

1,2-O-Isopropylidene-alpha-D-xylofuranose: Another protected carbohydrate derivative used in similar synthetic applications.

The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and biological properties compared to its non-fluorinated counterparts .

Actividad Biológica

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 6-position of the glucose structure, serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structural features suggest potential applications in medicinal chemistry and biochemistry.

- Chemical Name : this compound

- CAS Number : 87586-05-8

- Molecular Formula : C9H15FO5

- Molecular Weight : 222.21 g/mol

- Appearance : Yellow oil

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate

| Property | Value |

|---|---|

| Chemical Name | 6-Deoxy-6-fluoro... |

| CAS Number | 87586-05-8 |

| Molecular Formula | C9H15FO5 |

| Molecular Weight | 222.21 g/mol |

| Appearance | Yellow oil |

| Solubility | Chloroform, DCM, Ethyl Acetate |

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on various glycosidases. The compound has shown promising results in inhibiting specific enzymes that are crucial in carbohydrate metabolism.

- Inhibition of α-glucosidase :

- β-galactosidase Inhibition :

- β-glucuronidase Inhibition :

The mechanism by which this compound inhibits these enzymes is believed to involve the formation of a covalent bond with key amino acid residues at the active sites of the enzymes. For instance, studies have identified interactions with aspartic acid residues that are critical for enzyme activity .

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from readily available sugar derivatives. This compound can be further transformed into various biologically active derivatives:

- L-acovenose and 6-deoxy-L-idose , which are important in the development of new glycosylated drugs.

- Fluoro-thiofuranosyl nucleosides that have shown potential antiviral activities .

Case Study 1: Antidiabetic Potential

In a study assessing the antidiabetic potential of various glucoside derivatives, this compound was found to significantly reduce postprandial blood glucose levels in diabetic rat models. The results indicated that this compound could serve as a lead structure for developing new α-glucosidase inhibitors.

Case Study 2: Antiviral Activity

Another study focused on fluoro-thiofuranosyl nucleosides derived from this compound showed promising antiviral activity against several strains of viruses, suggesting its utility in antiviral drug development .

Propiedades

IUPAC Name |

(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPRTKRPEAMGAU-COJRLMGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CF)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747491 | |

| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87586-05-8 | |

| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.